molecular formula C8H5BrCl3NO B14343819 2-Bromo-n-(2,4,6-trichlorophenyl)acetamide CAS No. 99468-71-0

2-Bromo-n-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B14343819
CAS No.: 99468-71-0
M. Wt: 317.4 g/mol
InChI Key: KRDFFOCSYKHZDI-UHFFFAOYSA-N
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Description

2-Bromo-n-(2,4,6-trichlorophenyl)acetamide is an organic compound characterized by the presence of bromine, chlorine, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(2,4,6-trichlorophenyl)acetamide typically involves the bromination of an acetanilide derivative. One common method includes the reaction of 2,4,6-trichloroaniline with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(2,4,6-trichlorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted acetamides, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-n-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity with nucleophiles is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-n-(4-chloro-2,6-dibromophenyl)acetamide
  • 2-Bromo-n-(2-chloro-4,6-dibromophenyl)acetamide
  • 2-Bromo-n-(3-chloro-4-fluorophenyl)acetamide

Uniqueness

2-Bromo-n-(2,4,6-trichlorophenyl)acetamide is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences.

Properties

CAS No.

99468-71-0

Molecular Formula

C8H5BrCl3NO

Molecular Weight

317.4 g/mol

IUPAC Name

2-bromo-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C8H5BrCl3NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14)

InChI Key

KRDFFOCSYKHZDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)CBr)Cl)Cl

Origin of Product

United States

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